3 Pound feminine-Methoxy Puerarin, commonly referred to as 3'-Methoxypuerarin, is an isoflavone derivative extracted from the root of the kudzu plant (Pueraria lobata). This compound has garnered attention due to its potential therapeutic properties, particularly in neuroprotection and various health benefits. The primary source of 3'-Methoxypuerarin is the kudzu root, which has been used traditionally in Chinese medicine for its health-promoting effects.
3'-Methoxypuerarin is derived from Pueraria lobata, a plant recognized for its medicinal properties. The extraction process typically involves using solvents or water to isolate the isoflavones from the plant material. The kudzu root contains several bioactive compounds, with puerarin being the most notable, alongside other derivatives like 3'-Methoxypuerarin.
Chemically, 3'-Methoxypuerarin belongs to the class of flavonoids, specifically the isoflavones. Its chemical structure includes multiple hydroxyl groups that contribute to its biological activity. The compound is categorized under natural products and phytochemicals due to its plant origin and health-related applications.
The synthesis of 3'-Methoxypuerarin can be achieved through various methods, primarily focusing on extraction from natural sources or chemical synthesis. The extraction process involves:
Chemical synthesis routes may involve modifications of existing flavonoid structures through reactions such as methylation or hydroxylation.
The extraction efficiency and purity of 3'-Methoxypuerarin can be influenced by factors such as solvent type, extraction time, and temperature. Advanced techniques like microwave-assisted extraction or ultrasound extraction may enhance yield and reduce processing time.
The molecular formula of 3'-Methoxypuerarin is , with a molecular weight of approximately 446.404 g/mol. Its structure features a typical isoflavone backbone with methoxy and hydroxyl substituents that play crucial roles in its biological activity.
3'-Methoxypuerarin undergoes various chemical reactions typical of flavonoids, including:
The reactivity of 3'-Methoxypuerarin can be analyzed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which help elucidate its structural characteristics and confirm purity.
The mechanism of action for 3'-Methoxypuerarin involves several pathways:
Research indicates that 3'-Methoxypuerarin demonstrates significant neuroprotective effects in vitro and in vivo models, particularly against ischemia/reperfusion injury in neuronal cells .
Relevant analyses include spectroscopic techniques (FTIR, UV-Vis) to ascertain purity and structural integrity.
3'-Methoxypuerarin has several applications in scientific research and potential therapeutic areas:
Research continues to explore its efficacy in treating conditions such as neurodegenerative diseases, inflammation-related disorders, and metabolic syndromes .
3’-Methoxy Puerarin (3’-MOP) demonstrates significant efficacy in restoring neurotransmitter equilibrium during cerebral ischemia-reperfusion (I/R) injury. Research utilizing rat middle cerebral artery occlusion models reveals that 3’-MOP pretreatment (5–10 mg/kg) substantially rebalances excitatory glutamate and inhibitory GABA levels in hippocampal tissue. This is achieved through dual modulation: downregulation of endothelin-1 (ET-1) mRNA expression (a potent vasoconstrictor exacerbating ischemic damage) and enhancement of prostacyclin (PGI₂) synthesis, which promotes vasodilation and cerebral blood flow [2] [5].
Concurrently, 3’-MOP increases plasma tissue-type plasminogen activator (t-PA) activity while suppressing plasminogen activator inhibitor (PAI) activity. This enzymatic shift enhances fibrinolytic capacity, reducing microthrombosis and subsequent excitotoxic glutamate accumulation in the synaptic cleft. Histopathological analyses confirm that 3’-MOP-treated rats exhibit markedly reduced cerebral infarction volumes and improved neurological deficit scores compared to untreated I/R controls, correlating with restored amino acid homeostasis [2] [5].
Table 1: Effects of 3’-Methoxy Puerarin on Key Biomarkers in Cerebral Ischemia-Reperfusion Injury
Biomarker | Regulation by 3’-MOP | Functional Consequence |
---|---|---|
ET-1 mRNA | ↓ 50–60% | Reduced vasoconstriction |
PGI₂ | ↑ 40–50% | Enhanced vasodilation & blood flow |
t-PA activity | ↑ 35–45% | Improved fibrinolysis |
PAI activity | ↓ 30–40% | Reduced thrombotic risk |
SOD activity | ↑ 70–80% | Attenuated oxidative stress |
MDA content | ↓ 50–60% | Decreased lipid peroxidation |
3’-MOP exerts robust neuroprotection in hippocampal CA1 neurons—a region highly vulnerable to I/R injury—primarily through inhibition of apoptotic cascades. In rat four-vessel occlusion models, 3’-MOP administration (60 mg/kg i.p.) elevates neuronal survival rates by >40% compared to I/R controls, quantified via hematoxylin-eosin staining and TUNEL assays. This survival advantage is mechanistically linked to the activation of the PI3K/Akt1/GSK-3β pathway [7] [8].
Specifically, 3’-MOP induces phosphorylation of Akt1 at Ser473, which subsequently phosphorylates and inactivates glycogen synthase kinase-3β (GSK-3β). Inactivated GSK-3β fails to promote pro-apoptotic signaling, leading to stabilization of anti-apoptotic myeloid cell leukemia-1 (MCL-1) protein and suppression of caspase-3 cleavage. The downstream effects include mitochondrial membrane stabilization and inhibition of cytochrome c release. Pharmacological blockade of PI3K with LY294002 abolishes these effects, confirming pathway dependency [7] [8].
Table 2: 3’-MOP-Mediated Regulation of Apoptotic Pathway Components in Hippocampal Neurons
Molecular Target | Effect of 3’-MOP | Net Functional Outcome |
---|---|---|
p-Akt1 (Ser473) | ↑ 3.5-fold | Pathway initiation |
p-GSK-3β (Ser9) | ↑ 3.0-fold | GSK-3β inactivation |
MCL-1 protein | ↑ 2.8-fold | Anti-apoptotic enhancement |
Cleaved caspase-3 | ↓ 70–75% | Execution-phase apoptosis suppression |
Bax/Bcl-2 ratio | ↓ 60–65% | Mitochondrial integrity preservation |
3’-MOP directly counteracts glutamate-induced excitotoxicity—a pathological hallmark of ischemia and neurodegenerative conditions. It attenuates NMDA receptor overactivation by modulating the glycine-binding site affinity, thereby reducing Ca²⁺ influx and preventing intracellular calcium overload. This is critical for mitigating downstream reactive oxygen species (ROS) generation and mitochondrial permeability transition pore (mPTP) opening [1] [6].
Simultaneously, 3’-MOP enhances GABAergic inhibition through allosteric modulation of GABA-A receptors. In cortical neuron cultures, 3’-MOP potentiates GABA-evoked currents by 30–40%, increasing chloride influx and neuronal hyperpolarization. This dual-action framework—suppressing excitotoxicity while boosting inhibitory tone—synergistically stabilizes neuronal membrane potential. Furthermore, 3’-MOP activates the Nrf2/HO-1 antioxidant pathway, upregulating heme oxygenase-1 and glutathione synthesis to neutralize glutamate-induced oxidative stress [1] [9].
Table 3: 3’-MOP Targets in Glutamate/GABA Homeostasis
Neurotransmitter System | Target | Mechanistic Action |
---|---|---|
Glutamatergic | NMDA receptor | Glycine-site antagonism |
VGCCs | L-type channel inhibition | |
Nrf2/HO-1 pathway | ↑ Antioxidant enzyme expression | |
GABAergic | GABA-A receptor | Positive allosteric modulation |
GABA-T enzyme | ↓ GABA catabolism |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1